Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can be synthesized through a series of organic reactions. One common method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid . This process is efficient, environmentally benign, and proceeds in high yield with short reaction times.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyclohexenecarboxylate: Similar structure but lacks the phenyl groups.
2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides: Similar cyclohexene core but with different substituents.
Uniqueness
Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the presence of two phenyl groups, which enhance its reactivity and potential applications compared to similar compounds. The phenyl groups also contribute to its stability and ability to participate in a wider range of chemical reactions.
Properties
CAS No. |
62544-21-2 |
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Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H22O2/c1-2-23-21(22)18-13-14-19(16-9-5-3-6-10-16)20(15-18)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
InChI Key |
OLPYKJCARVDNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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